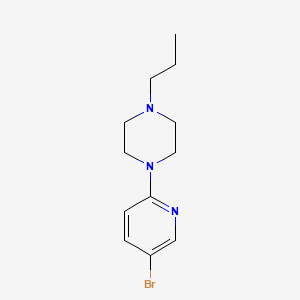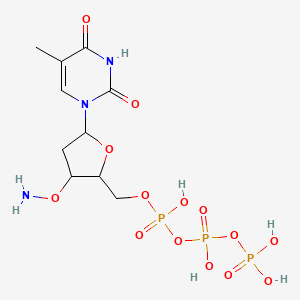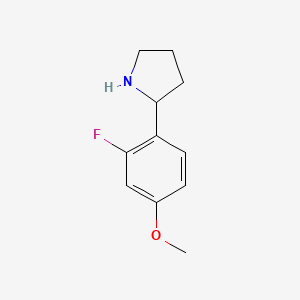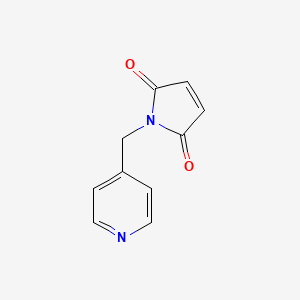
1-(Pyridin-4-ylmethyl)-1h-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-4-ylmethyl)-1h-pyrrole-2,5-dione is an organic compound that features a pyridine ring attached to a pyrrole-2,5-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-ylmethyl)-1h-pyrrole-2,5-dione can be synthesized through a multi-step process. One common method involves the reaction of pyridine-4-carboxaldehyde with pyrrole-2,5-dione under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-4-ylmethyl)-1h-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more reduced forms, altering its chemical properties.
Substitution: The pyridine and pyrrole rings can undergo substitution reactions, where specific atoms or groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction can produce pyrrole-2,5-dione derivatives with altered functional groups.
Scientific Research Applications
1-(Pyridin-4-ylmethyl)-1h-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity and photoluminescence.
Mechanism of Action
The mechanism by which 1-(Pyridin-4-ylmethyl)-1h-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
N-(Pyridin-4-yl)pyridin-4-amine: This compound shares a similar pyridine structure but differs in its functional groups and overall reactivity.
3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine: Another compound with a pyridine ring, but with different substituents and biological activities.
Uniqueness: 1-(Pyridin-4-ylmethyl)-1h-pyrrole-2,5-dione is unique due to its specific combination of pyridine and pyrrole-2,5-dione structures. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
46277-44-5 |
|---|---|
Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
1-(pyridin-4-ylmethyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C10H8N2O2/c13-9-1-2-10(14)12(9)7-8-3-5-11-6-4-8/h1-6H,7H2 |
InChI Key |
DLCDGDBHDUBEPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



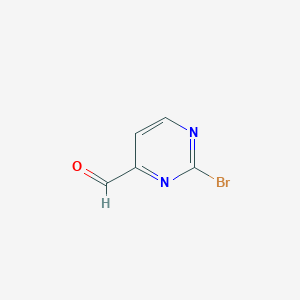


![(3R,4S)-1-(4-fluorophenyl)-3-[2-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]ethyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one](/img/structure/B12101218.png)
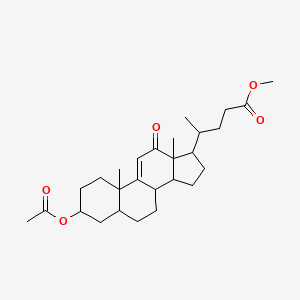

![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-methyl-, ethyl ester](/img/structure/B12101251.png)

